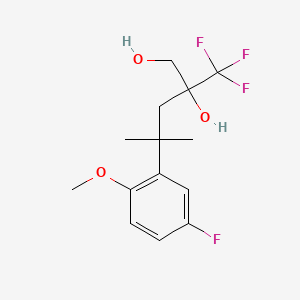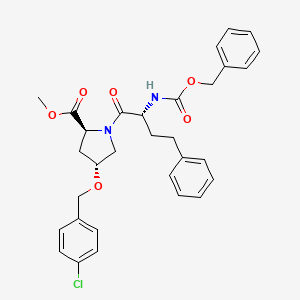
2-Hydroxy-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol
Übersicht
Beschreibung
2-Hydroxy-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol is an organic compound characterized by its complex structure, which includes a hydroxy group, a fluoro-substituted methoxyphenyl group, a methyl group, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the pentanol backbone through aldol condensation or similar carbon-carbon bond-forming reactions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the hydroxy group, the fluoro-substituted methoxyphenyl group, the methyl group, and the trifluoromethyl group. This can be achieved through various substitution and addition reactions, often using reagents like trifluoromethyl iodide and fluorinated phenols under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity reagents, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the fluoro-substituted methoxyphenyl group to a simpler phenyl group.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium fluoride under elevated temperatures.
Major Products:
Oxidation: Formation of 2-oxo-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanal.
Reduction: Formation of 2-hydroxy-4-(2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis due to its chiral centers.
Materials Science: It can be incorporated into polymers to modify their physical properties, such as hydrophobicity and thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug discovery, particularly in designing inhibitors for specific enzymes or receptors.
Biochemical Research: It can be used as a probe to study the interactions of fluorinated compounds with biological systems.
Industry:
Agriculture: Potential use as a precursor for agrochemicals.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.
Wirkmechanismus
The mechanism by which 2-Hydroxy-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can increase metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-4-(2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol
- 2-Hydroxy-4-(5-fluoro-2-methylphenyl)-4-methyl-2-trifluoromethyl-pentanol
- 2-Hydroxy-4-(5-chloro-2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol
Comparison:
- Structural Differences: The presence of different substituents (fluoro, chloro, methoxy) on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Reactivity: The reactivity of these compounds can vary based on the electronic effects of the substituents. For example, the fluoro group is highly electronegative and can influence the compound’s reactivity towards nucleophiles.
- Applications: Each compound may have unique applications based on its specific properties. For instance, the fluoro-substituted compound may have better pharmacokinetic properties compared to its chloro or methoxy counterparts.
This detailed overview provides a comprehensive understanding of 2-Hydroxy-4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-trifluoromethyl-pentanol, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
4-(5-fluoro-2-methoxyphenyl)-4-methyl-2-(trifluoromethyl)pentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O3/c1-12(2,7-13(20,8-19)14(16,17)18)10-6-9(15)4-5-11(10)21-3/h4-6,19-20H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUCWHRYUZKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CO)(C(F)(F)F)O)C1=C(C=CC(=C1)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-2-phenylthieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8074274.png)
![(N'-benzylcarbamimidoyl)-[(Z)-(2-chloro-3,4-dimethoxyphenyl)methylideneamino]azanium;chloride](/img/structure/B8074280.png)
![3-[(Aminocarbonyl)amino]-5-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B8074282.png)
![N-[(1S)-2-Amino-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B8074289.png)
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074301.png)




![[(6R,6aR)-4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B8074328.png)



![4-{[3-(Methylthio)phenyl]thio}benzaldehyde](/img/structure/B8074357.png)
